molecular formula C14H16Cl2N2O2 B3010332 {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride CAS No. 1353502-14-3

{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride

Cat. No.: B3010332
CAS No.: 1353502-14-3
M. Wt: 315.19
InChI Key: LOFHBCOWJJUHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is a useful research compound. Its molecular formula is C14H16Cl2N2O2 and its molecular weight is 315.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactions with Binucleophiles

  • {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride can undergo reactions with binucleophiles. For instance, (E)-[(2-aroyl)ethenyl]triphenylphosphonium bromides reacted with hydroxylamine hydrochloride form oximes that undergo α-phenyl migration when reacted with aqueous alkali. When these salts reacted with hydrazine hydrochloride, they yielded [(2-aroyl)ethyl]triphenyl-phosphonium salts (Khachikyan et al., 2017).

Electrochemical Detection of Water Pollutants

  • Hydrazine and 4-chlorophenol, two major water pollutants, can be determined using a new hydroquinone derivative. This involves using 2-chloro-N′-[1-(2,5-dihydroxyphenyl) methylidene]aniline (2-CDMA) in a carbon paste matrix as an electro-catalyst mediator for measuring hydrazine in the presence of 4-chlorophenol (Tahernejad-Javazmi et al., 2018).

Enhancement of Antioxidant Activity

  • Derivatives of benzoin, such as 2-phenyl hydrazine-1-hydroxy, 1-[2-chlorophenyl] -2-4’-methoxyphenyl] ethane and 2-oxime-1-hydroxy, 1-[2-chlorophenyl] -2-4’-methoxyphenyl] ethane, have been synthesized and shown to possess enhanced antioxidant activities. The presence of electron-withdrawing and electron-donating groups in these compounds has been found to enhance their antioxidant activity, as analyzed through various assays (Thanuja et al., 2022).

Synthesis of Benzotriazepines and Benzotriazepinones

  • Hydrazine hydrate can be reacted with certain benzophenones to yield benzotriazepines or benzotriazepinones. These products can then be further processed to create other compounds, showing the versatility of reactions involving hydrazine derivatives (Podesva et al., 1969).

Spirothiopyran Derivatives Synthesis

  • Treatment of 4-thiopyrylidenemalononitriles with hydrazine hydrate and other reagents can yield various spirothiopyran derivatives. These reactions demonstrate the utility of hydrazine derivatives in the synthesis of complex organic compounds (El-Ghanam, 2003).

Properties

IUPAC Name

[4-[2-(2-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2.ClH/c15-13-3-1-2-4-14(13)19-10-9-18-12-7-5-11(17-16)6-8-12;/h1-8,17H,9-10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFHBCOWJJUHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)NN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.